![molecular formula C11H15ClN2O3 B8258456 (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B8258456.png)
(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 5-position, and a carbamic acid tert-butyl ester group at the 2-position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-5-methoxy-pyridine.
Carbamate Formation: The 4-chloro-5-methoxy-pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The carbamic acid tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products with substituted groups at the 4-position.
Oxidation Reactions: Aldehydes or acids derived from the methoxy group.
Hydrolysis: Carbamic acid derivatives.
Scientific Research Applications
(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methoxy-pyridine: Lacks the carbamic acid tert-butyl ester group.
5-Methoxy-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of the carbamic acid tert-butyl ester group.
4-Chloro-2-pyridinecarboxylic acid: Lacks the methoxy group.
Uniqueness
(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a pyridine derivative notable for its potential biological activities. The presence of the chloro and methoxy groups, along with the carbamic acid tert-butyl ester moiety, contributes to its unique chemical properties and biological interactions. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula : C12H15ClN2O3
- Molecular Weight : 270.71 g/mol
- CAS Number : 209798-48-1
The structural features include:
- A chloro group at the 4-position.
- A methoxy group at the 5-position.
- A carbamic acid tert-butyl ester at the 2-position.
Synthesis
The synthesis of this compound typically involves:
- Preparation of 4-Chloro-5-methoxy-pyridine : This is achieved through standard synthetic routes involving chlorination and methoxylation reactions.
- Carbamate Formation : The pyridine derivative is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the desired carbamic acid derivative.
The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly enzymes and receptors. It has been identified as a potential inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell cycle regulation.
- Receptor Modulation : It can interact with receptor sites, influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting protein kinases involved in tumor growth. For instance, studies have shown that pyridine derivatives can effectively modulate cell cycle control mechanisms, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective activities by inhibiting neuroinflammation pathways. This suggests that this compound may have implications for treating neurodegenerative diseases.
- Antimicrobial Properties : Preliminary findings indicate that similar pyridine derivatives possess antimicrobial activity against various pathogens, warranting further exploration of this compound's efficacy against bacterial and fungal strains.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Key Functional Groups | Biological Activity |
---|---|---|
4-Chloro-5-methoxy-pyridine | Chloro, Methoxy | Moderate enzyme inhibition |
5-Methoxy-2-pyridinecarboxylic acid | Methoxy, Carboxylic Acid | Antimicrobial |
4-Chloro-2-pyridinecarboxylic acid | Chloro, Carboxylic Acid | Limited activity |
Properties
IUPAC Name |
tert-butyl N-(4-chloro-5-methoxypyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-5-7(12)8(16-4)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNINZCOOMBAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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